molecular formula C14H18N2O B2575412 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one CAS No. 61997-81-7

3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one

Cat. No.: B2575412
CAS No.: 61997-81-7
M. Wt: 230.311
InChI Key: AWHGVBLKVBWMMM-UHFFFAOYSA-N
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Description

3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is an organic compound characterized by its unique structure, which includes an aminophenyl group attached to a dimethylcyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-aminophenylamine and 5,5-dimethylcyclohex-2-en-1-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include continuous monitoring and automation to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted derivatives.

Scientific Research Applications

3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The compound’s effects are mediated through these molecular interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenol: An aromatic amine and phenol with similar functional groups.

    4-Aminophenol: Another isomer with comparable properties.

    2-Aminophenol: Differing in the position of the amino group.

Uniqueness

3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is unique due to its specific structure, which combines an aminophenyl group with a dimethylcyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(3-aminoanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-4-10(15)6-11/h3-7,16H,8-9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHGVBLKVBWMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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